1-(3-Chloropropyl)indoline

Description

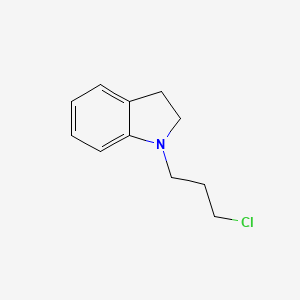

Structure

3D Structure

Properties

Molecular Formula |

C11H14ClN |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

1-(3-chloropropyl)-2,3-dihydroindole |

InChI |

InChI=1S/C11H14ClN/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-5H,3,6-9H2 |

InChI Key |

ATXFBIYTLZEYSF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CCCCl |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Chloropropyl Indoline

Direct N-Alkylation of Indoline (B122111)

Direct N-alkylation stands as the most straightforward and commonly employed strategy for the synthesis of 1-(3-chloropropyl)indoline. This method relies on the nucleophilic character of the secondary amine within the indoline ring, which attacks an electrophilic three-carbon building block. The efficiency and selectivity of this reaction are highly dependent on the choice of reagents, catalysts, and reaction conditions.

Reaction of Indoline with 3-Bromo-1-chloropropane or Related Reagents

A prevalent method for introducing the 3-chloropropyl group onto the indoline nitrogen is through a direct reaction with a bifunctional reagent such as 1-bromo-3-chloropropane (B140262). In this SN2 reaction, the nitrogen atom of indoline acts as a nucleophile, displacing the more reactive bromide leaving group from the alkyl halide. The differential reactivity of the bromine and chlorine atoms allows for a selective reaction at the bromine-bearing carbon.

A closely related precursor, 3-chloropropyl benzoate (B1203000), has also been utilized in the synthesis of N-substituted indolines. In a patented process, indoline was reacted with crude 3-chloropropyl benzoate in the presence of triethylamine (B128534) and a catalytic amount of dimethylaminopyridine at 120°C for 36 hours google.com. This demonstrates the feasibility of using various 3-chloropropyl derivatives for this alkylation.

To facilitate the N-alkylation, a base is typically required to deprotonate the indoline nitrogen, thereby increasing its nucleophilicity.

Potassium Carbonate (K2CO3): Potassium carbonate is a widely used inorganic base for the N-alkylation of indoles and related heterocycles researchgate.netresearchgate.netelsevierpure.comnih.gov. It is a mild and cost-effective choice, often employed in polar aprotic solvents. In the context of N-alkylation of indoles, K2CO3 has been successfully used in solvents like acetonitrile (B52724) or in ionic liquids to afford good yields of the N-alkylated products researchgate.netresearchgate.net. Its role is to generate the indolide anion, which then acts as the active nucleophile in the substitution reaction nih.gov.

1,4-Diazabicyclo[2.2.2]octane (DABCO): DABCO is a tertiary amine that can function as a non-nucleophilic base or as a nucleophilic catalyst. It is effective in promoting the N-alkylation of indoles with various alkylating agents google.com. In some protocols, DABCO is used in catalytic amounts to facilitate the reaction under mild conditions google.com. Its catalytic activity can also be harnessed in photoinduced hydrogen-atom transfer (HAT) reactions for C-H alkylation, showcasing its versatility in modern organic synthesis chemrxiv.org.

The choice of base or catalyst is critical and can influence the reaction rate and yield. For instance, in iron-catalyzed N-alkylation of indolines with alcohols, the presence and stoichiometry of K2CO3 were found to be crucial for achieving high yields nih.gov.

The solvent plays a pivotal role in the N-alkylation of indoline, influencing the solubility of reactants and the rate of the SN2 reaction.

N,N-dimethylformamide (DMF): DMF is a polar aprotic solvent with a high boiling point, making it an excellent medium for reactions that follow polar mechanisms, such as SN2 reactions wikipedia.orgyoutube.com. It effectively dissolves a wide range of organic compounds and inorganic salts, facilitating homogeneous reaction conditions nih.govguidechem.com. Classical conditions for indole (B1671886) N-alkylation often employ a strong base like sodium hydride in DMF or THF rsc.org. Beyond its role as a solvent, DMF can also act as a reagent, catalyst, or stabilizer in various chemical transformations nih.govguidechem.com.

Water: In a move towards greener and more sustainable chemistry, water has been explored as a solvent for the N-alkylation of indolines. A novel method utilizing an iridium catalyst has been developed for the regio-selective N-alkylation of indolines with alcohols in water, under air organic-chemistry.orgnih.gov. This approach highlights the potential for environmentally benign synthesis, leveraging the unique properties of water to facilitate the reaction organic-chemistry.orgnih.gov.

The selection of the solvent can dramatically affect the reaction outcome. For instance, in certain indole alkylations, polar aprotic solvents with higher dielectric constants, such as DMF, have been shown to provide better yields and enantioselectivities by stabilizing zwitterionic intermediates.

Optimizing reaction parameters such as temperature and time is essential for maximizing the yield and minimizing side reactions.

Temperature: The reaction temperature directly influences the rate of the N-alkylation reaction. For the reaction of indoline with 3-chloropropyl benzoate, a temperature of 120°C was employed to drive the reaction to completion google.com. In other N-alkylation protocols for indoles, temperatures have been optimized, with some reactions proceeding efficiently at 80°C, while others require higher temperatures of up to 150°C, particularly in microwave-assisted syntheses rsc.org. The optimization of iron-catalyzed N-alkylation of indoline with benzyl alcohol showed that 110°C was an effective temperature researchgate.netresearchgate.net.

Time: The reaction time is typically monitored to ensure the complete consumption of the starting materials. The reaction of indoline with 3-chloropropyl benzoate required a prolonged period of 36 hours google.com. However, with optimization, reaction times can often be significantly reduced. For example, in the N-alkylation of certain indoles, the reaction was found to be complete in under 15 minutes at elevated temperatures rsc.org.

A summary of representative conditions for N-alkylation of indolines and related compounds is presented in the table below.

| Substrate | Alkylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Indoline | Benzyl Alcohol | Fe-1 / K2CO3 | TFE | 110 | 18 | 99 | nih.gov |

| 5-Bromoindoline | Benzyl Alcohol | Fe-1 / K2CO3 | TFE | 110 | 30 | 72 | nih.gov |

| Indoline | 3-Chloropropyl benzoate | Triethylamine / DMAP | - | 120 | 36 | Not specified | google.com |

| Indole | Various Alkyl Halides | K2CO3 | [bmim][BF4] / Acetonitrile | Not specified | Not specified | Good yields | researchgate.netresearchgate.net |

| 2,3-dimethylindole | Benzyl Bromide | Sodium Hydride | DMF | 80 | <0.25 | 91 | rsc.org |

Transition Metal-Catalyzed N-Alkylation Approaches

In recent years, transition metal catalysis has emerged as a powerful tool for the N-alkylation of heterocycles, including indolines. These methods often offer higher efficiency and selectivity under milder conditions compared to classical methods.

Various transition metals, including iron, iridium, palladium, and copper, have been employed to catalyze the N-alkylation of indolines and related indole scaffolds nih.govorganic-chemistry.orgmdpi.com.

Iron Catalysis: An iron-catalyzed N-alkylation of indoline derivatives with alcohols has been developed. Using a tricarbonyl(cyclopentadienone) iron complex as the catalyst, a range of N-alkylated indolines were synthesized in yields from 31% to 99% nih.gov.

Iridium Catalysis: An iridium-catalyzed tandem dehydrogenation of N-heterocycles and alcohols enables the regio-selective N-alkylation of indolines in water organic-chemistry.orgnih.gov. This "borrowing hydrogen" methodology provides an environmentally friendly alternative to traditional alkylation with alkyl halides nih.gov.

Copper Catalysis: Copper-catalyzed methods have also been developed for the N-alkylation of indoles, for instance, through a reductive cross-coupling with N-tosylhydrazones researchgate.net.

These catalytic systems often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where an alcohol is temporarily oxidized to an aldehyde or ketone, which then undergoes a condensation reaction with the amine, followed by reduction of the resulting iminium ion to afford the N-alkylated product.

Mitsunobu-Type N-Alkylation (for indoles, contextual)

The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols to a variety of functional groups, including the formation of C-N bonds organicreactions.orgorganic-chemistry.orgwikipedia.orgnih.gov. This reaction typically involves an alcohol, a nucleophile (such as an N-H containing compound), a phosphine (like triphenylphosphine), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD) wikipedia.orgnih.gov.

While widely used for the N-alkylation of indoles, the application of the Mitsunobu reaction to saturated heterocycles like indoline is also feasible. The reaction proceeds with inversion of configuration at the alcohol's stereocenter, making it a valuable tool in stereoselective synthesis organicreactions.orgwikipedia.org. The acidity of the N-H proton is a key factor for a successful Mitsunobu reaction, and while indoline is less acidic than indole, it can still serve as a competent nucleophile under appropriate conditions. This method offers a mild alternative to direct alkylation with alkyl halides, particularly when the corresponding alcohol is more readily available or when stereochemical control is desired. The reaction has been used for the intramolecular alkylation to form heterocyclic systems and for the N-alkylation of various nitrogen-containing heterocycles nih.govresearchgate.net.

Alternative Synthetic Routes to Substituted Indoline Compounds (Contextual)

While direct N-alkylation is effective for producing this compound, the synthesis of the core indoline structure and its substituted analogues can be achieved through various modern synthetic methodologies. These routes provide access to a wide array of indoline derivatives.

Palladium-Catalyzed Intramolecular Amination of Arylethylamines

A highly efficient method for constructing the indoline skeleton involves the palladium-catalyzed intramolecular C(sp²)–H amination of β-arylethylamine substrates. nih.govacs.orgpsu.edu This approach is a powerful tool for direct C-H functionalization, obviating the need for pre-functionalized starting materials often required in traditional cross-coupling reactions. acs.org

The reaction typically employs a directing group, such as picolinamide (PA), attached to the amine. acs.orgsigmaaldrich.com This group chelates to the palladium catalyst, positioning it in proximity to an ortho-C–H bond on the aryl ring. This directed C-H activation leads to the formation of a palladacycle intermediate, which, after a sequence of oxidation and reductive elimination steps, forms the C-N bond, yielding the indoline ring. acs.org Key advantages of this method include high efficiency, low catalyst loadings, the use of inexpensive reagents, and mild operating conditions. nih.govacs.orgpsu.edu The picolinamide directing group can be easily removed under mild basic conditions after the cyclization is complete. acs.org

Table 2: Key Features of Pd-Catalyzed Intramolecular Amination

| Catalyst | Directing Group | Substrate | Key Advantage |

|---|

Metal-Free Reductive N-Trifluoroethylation of Indoles

A metal-free approach has been developed for the synthesis of N-trifluoroethylated indolines directly from indoles. acs.orgacs.orgorganic-chemistry.org This method utilizes the combination of trimethylamine borane (Me₃N·BH₃) as a reducing agent and trifluoroacetic acid (TFA) as both a trifluoroethyl and trifluoroacetyl source. acs.orgorganic-chemistry.org

The reaction proceeds via the initial reduction of the indole to an indoline intermediate. acs.orgacs.org The outcome of the reaction is switchable based on the stoichiometry of the reagents. An excess of the reducing agent and TFA leads to the formation of N-trifluoroethylated indolines. Conversely, altering the loading of these reagents can result in N-trifluoroacetylated indolines. acs.orgorganic-chemistry.org This methodology is notable for its operational simplicity, use of bench-stable and inexpensive reagents, and excellent tolerance for a wide range of functional groups. acs.org

Electrochemical Intramolecular C(sp²)-H Amination

Electrosynthesis offers a sustainable and powerful alternative for constructing indoline rings. A metal-free electrochemical intramolecular C(sp²)–H amination has been developed, which enables the synthesis of indoline derivatives from readily available 2-vinyl anilines. acs.orgorganic-chemistry.orgorganic-chemistry.org

This method uses iodine as a mediator. acs.orgorganic-chemistry.org In the reaction, the iodide is oxidized at the anode to generate a reactive iodine species. This species then participates in the intramolecular cyclization of the 2-vinyl aniline, leading to the formation of the indoline structure. A key feature of this electrochemical protocol is its switchable nature; by tuning the reaction conditions, such as the additives, one can selectively synthesize either indoline or indole derivatives. organic-chemistry.org This process avoids the need for metal catalysts or stoichiometric chemical oxidants, aligning with the principles of green chemistry. organic-chemistry.org

Table 3: Comparison of Indoline Synthesis Methods

| Method | Catalyst/Mediator | Key Feature | Starting Material |

|---|---|---|---|

| Pd-Catalyzed Amination | Palladium (metal) | C-H Activation | β-arylethylamines |

| Reductive N-Trifluoroethylation | None (metal-free) | Switchable N-functionalization | Indoles |

Reduction of Indole Derivatives to Indolines

The reduction of the pyrrole ring of an indole is a fundamental method for preparing the corresponding indoline. Various reagents and catalytic systems have been developed to achieve this transformation efficiently and selectively.

One effective method is the Brønsted acid-catalyzed transfer hydrogenation of indole derivatives. organic-chemistry.org This approach uses a Hantzsch ester, such as a Hantzsch dihydropyridine, as the hydrogen source in the presence of a chiral Brønsted acid catalyst, enabling the synthesis of optically active indolines with high enantioselectivity. organic-chemistry.org

Another common strategy involves catalytic hydrogenation, which often requires metal catalysts. For instance, an efficient palladium-catalyzed reduction of N-(tert-butoxycarbonyl)indoles uses polymethylhydrosiloxane (PMHS) as a mild reducing agent at room temperature. organic-chemistry.org Additionally, borane complexes in the presence of trifluoroacetic acid have been shown to rapidly reduce indoles to indolines in high yields at low temperatures, avoiding undesirable side reactions. google.com

Chemical Reactivity and Derivatization of 1 3 Chloropropyl Indoline

Reactions Involving the Chloropropyl Moiety

The primary mode of reactivity for the 3-chloropropyl group is its susceptibility to nucleophilic attack, leading to the displacement of the chloride ion. This side chain can also participate in intramolecular reactions, resulting in the formation of new ring systems.

Nucleophilic Substitution Reactions at the Chlorine Atom

The terminal carbon of the chloropropyl group is an electrophilic site, readily undergoing SN2 reactions with a variety of nucleophiles. This allows for the straightforward introduction of diverse functional groups, significantly expanding the molecular complexity and potential applications of the indoline (B122111) scaffold.

Nitrogen-based nucleophiles, such as primary and secondary amines, react efficiently with 1-(3-chloropropyl)indoline to form new carbon-nitrogen bonds. For instance, reaction with benzylamine (B48309) can yield N-benzyl-3-(indolin-1-yl)propan-1-amine. This type of reaction typically proceeds by heating the chloropropyl derivative with the desired amine, often in the presence of a base to neutralize the hydrogen chloride generated. prepchem.com

Similarly, cyclic secondary amines like piperazine (B1678402) are effective nucleophiles for this transformation. The reaction of this compound with piperazine would be expected to produce 1-(3-(indolin-1-yl)propyl)piperazine. Analogous reactions, such as the synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine from 1-(3-chlorophenyl)piperazine (B195711) and 1-bromo-3-chloropropane (B140262), are well-documented and proceed under basic conditions at room temperature. prepchem.com These reactions are fundamental in medicinal chemistry for linking heterocyclic moieties to create compounds with potential biological activity. nih.govresearchgate.netmdpi.com

Table 1: Nucleophilic Substitution with Nitrogen-Containing Groups

| Nucleophile | Product | General Reaction Conditions |

| Benzylamine | N-benzyl-3-(indolin-1-yl)propan-1-amine | Heating with the amine, optional base |

| Piperazine | 1-(3-(indolin-1-yl)propyl)piperazine | Basic conditions (e.g., NaOH), room temperature |

Oxygen nucleophiles, particularly carboxylate anions, can displace the chloride to form ester derivatives. A notable example is the synthesis of 3-(indolin-1-yl)propyl benzoate (B1203000). While this specific compound has been synthesized by reacting indoline with 3-chloropropyl benzoate, the reverse reaction—reacting this compound with a benzoate salt like sodium benzoate—follows the same mechanistic principles of nucleophilic substitution. google.com

In a documented synthesis, the formation of 3-(indolin-1-yl)propyl benzoate from indoline and 3-chloropropyl benzoate was achieved by heating the reactants at 120°C for 36 hours in the presence of triethylamine (B128534) and a catalytic amount of 4-dimethylaminopyridine. google.com This demonstrates the feasibility of forming the ester linkage at the terminus of the propyl chain. The reaction of this compound with a benzoate salt would provide a direct route to this and similar oxygen-containing derivatives. google.comgoogleapis.com

Table 2: Nucleophilic Substitution with Oxygen-Containing Groups

| Nucleophile | Product | Reported Reaction Conditions (Analogous Synthesis) |

| Benzoate | 3-(indolin-1-yl)propyl benzoate | 120°C, 36 h, Triethylamine, DMAP (catalyst) |

Intramolecular Cyclization Reactions

The chloropropyl side chain of this compound can act as an electrophile in an intramolecular fashion, reacting with the electron-rich benzene (B151609) ring of the indoline moiety. This process, known as an intramolecular Friedel-Crafts alkylation, results in the formation of a new carbon-carbon bond and the creation of a fused, tricyclic ring system. masterorganicchemistry.com

This type of cyclization is typically promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a Brønsted acid like polyphosphoric acid. masterorganicchemistry.comsc.edu The reaction would involve the formation of a carbocation or a carbocation-like species at the terminal carbon of the propyl chain, which then attacks the aromatic ring. Given the ortho-, para-directing nature of the indoline nitrogen, the cyclization is expected to occur at the C7 position of the indoline ring, leading to the formation of a six-membered ring fused to the indoline system. This would yield a tetrahydro-1H-pyrrolo[1,2-a]quinoline derivative. The formation of six-membered rings through intramolecular Friedel-Crafts reactions is generally a favored process. masterorganicchemistry.comchemtube3d.comrsc.org

Reactions on the Indoline Heterocycle

The indoline ring system itself is a substituted benzene ring and, as such, is amenable to electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution on the Benzene Ring

The nitrogen atom of the indoline ring is an activating group, donating electron density into the attached benzene ring and making it more nucleophilic than benzene itself. This increased electron density facilitates electrophilic aromatic substitution (EAS) reactions. The activating nitrogen atom directs incoming electrophiles primarily to the para position (C5) relative to the nitrogen, and to a lesser extent, the ortho position (C7). The N-alkyl substituent, in this case, the 3-chloropropyl group, has a minor electronic effect compared to the ring nitrogen.

Common electrophilic aromatic substitution reactions include nitration and halogenation.

Nitration : Treatment of this compound with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the aromatic ring, predominantly at the 5-position, to yield 1-(3-chloropropyl)-5-nitroindoline. youtube.comyoutube.com

Halogenation : Reaction with bromine (Br₂) in the presence of a Lewis acid catalyst, or with reagents like N-bromosuccinimide (NBS), would lead to the substitution of a hydrogen atom with a bromine atom, again favoring the 5-position to give 5-bromo-1-(3-chloropropyl)indoline. masterorganicchemistry.commasterorganicchemistry.com

These reactions provide a pathway to further functionalize the aromatic core of the molecule, allowing for the synthesis of a wide array of substituted indoline derivatives.

Table 3: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-(3-chloropropyl)-5-nitroindoline |

| Bromination | Br₂, FeBr₃ or NBS | 5-bromo-1-(3-chloropropyl)indoline |

Vilsmeier-Haack Formylation (e.g., at C-5 or C-7)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). jk-sci.comekb.eg This electrophilic iminium salt then attacks the activated aromatic ring of the indoline.

For this compound, the formylation is expected to occur primarily at the C-5 and C-7 positions due to the ortho- and para-directing influence of the indoline nitrogen. The general mechanism involves the electrophilic attack of the Vilsmeier reagent on the benzene ring, followed by the restoration of aromaticity and subsequent hydrolysis during workup to yield the corresponding aldehyde. organic-chemistry.org This process is a key step in the synthesis of various substituted indoline derivatives. For instance, a multi-step synthesis for silodosin, a pharmaceutical agent, involves Vilsmeier-Haack formylation as one of the reactions to build the complex indoline intermediate. google.com

Table 1: Vilsmeier-Haack Reaction Overview

| Aspect | Description | References |

|---|---|---|

| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | jk-sci.comekb.eg |

| Active Electrophile | Vilsmeier reagent (a chloromethyleniminium salt) | jk-sci.com |

| Substrate | Electron-rich aromatic rings (e.g., indoline) | jk-sci.comorganic-chemistry.org |

| Regioselectivity | C-5 and C-7 positions of the indoline ring | google.com |

| Product | Formylated indoline (e.g., this compound-5-carbaldehyde) | google.com |

Nitration (Contextual for indoles)

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto an aromatic ring. For indoline derivatives, this reaction typically employs a mixture of nitric acid and sulfuric acid. The electron-donating nature of the indoline nitrogen directs the substitution to the C-5 and C-7 positions.

The synthesis of complex indoline-based compounds often involves a nitration step to introduce a nitrogen functionality, which can then be further modified. google.com For example, in the synthesis of 1,5,7-trisubstituted indoline intermediates, nitration is a crucial step. google.com The resulting nitro-substituted this compound can serve as a precursor for various other derivatives through the reduction of the nitro group. google.com Studies on the nitration of other indole (B1671886) systems show that the reaction conditions can influence the position of substitution, with various dinitroindoles being synthesized through controlled reaction pathways. umn.edu

Functionalization at C-2 and C-3 Positions

The C-2 and C-3 positions of the indoline ring are saturated sp³-hybridized carbons, which contrasts with the sp²-hybridized, electron-rich C-2 and C-3 positions in the parent indole structure. Consequently, their reactivity is fundamentally different.

Alkylation at C-2 (e.g., with unactivated alkenes)

Direct alkylation at the C-2 methylene (B1212753) group of an indoline is not a typical reaction pathway. However, in the context of the related indole chemistry, the C-2 position can be functionalized. For instance, an acid-catalyzed C-2 alkylation of unprotected indoles using unactivated alkenes has been developed. frontiersin.orgnih.gov This reaction proceeds with excellent regioselectivity, affording C-2 branched alkylation products. frontiersin.orgnih.gov This method highlights a way to create a tertiary carbon center at the C-2 position of an indole ring, a structural motif found in some bioactive molecules. frontiersin.orgnih.govresearchgate.net It is important to note that this reactivity is specific to the indole's enamine-like character, which is absent in the saturated indoline ring.

Alkylation at C-3

The C-3 position in indoles is the most nucleophilic and is readily alkylated by various electrophiles. nih.gov This high reactivity is a cornerstone of indole chemistry. A variety of catalysts, including BF₃-OEt₂, have been shown to efficiently promote the C-3 alkylation of indoles with electrophiles like maleimides, leading to the synthesis of 3-indolylsuccinimides. nih.gov However, similar to the C-2 position, the C-3 position in this compound is a saturated carbon center and does not possess the intrinsic nucleophilicity of its indole counterpart. Therefore, direct alkylation at this position is not a feasible reaction under standard conditions.

Modifications of Existing Substituents

Once functional groups are introduced onto the this compound scaffold, they can be further transformed to create a diverse range of derivatives.

Nitro Group Reduction

The reduction of a nitro group, introduced via nitration, to a primary amine is a common and synthetically useful transformation. This conversion opens up a wide array of subsequent chemical modifications. Several methods are available for this reduction, offering different levels of chemoselectivity. wikipedia.org

Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is a highly effective method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com Alternatively, metals in acidic media, such as iron in hydrochloric or acetic acid, provide a classic and reliable method for this transformation. commonorganicchemistry.comyoutube.com Other reagents like tin(II) chloride (SnCl₂) are also used for the mild reduction of nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Patent literature describing the synthesis of complex indoline derivatives frequently utilizes iron with hydrochloric acid or Raney nickel with hydrogen gas for this purpose. google.com

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Selectivity Notes | References |

|---|---|---|---|

| H₂/Pd-C | Catalytic hydrogenation | Highly efficient; may reduce other functional groups | commonorganicchemistry.com |

| H₂/Raney Ni | Catalytic hydrogenation | Useful when dehalogenation is a concern | google.comcommonorganicchemistry.com |

| Fe/HCl or Fe/AcOH | Acidic conditions | Mild and commonly used in industrial synthesis | google.comcommonorganicchemistry.comyoutube.com |

| Zn/AcOH | Acidic conditions | Mild, tolerates other reducible groups | commonorganicchemistry.com |

| SnCl₂ | Mild acidic or neutral | Good for substrates with sensitive functional groups | commonorganicchemistry.com |

Oxime Formation

An oxime is a functional group formed by the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.org If this compound is first functionalized with a carbonyl group, for example, through Vilsmeier-Haack formylation to produce an aldehyde, this aldehyde can be readily converted to an aldoxime. nih.gov This reaction is typically carried out by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base. nih.govnih.gov The formation of oximes can be a key step in the synthesis of more complex nitrogen-containing heterocycles or other functional groups. nih.gov Mechanochemical, solvent-free methods have also been developed for oxime synthesis, offering an environmentally friendlier alternative to traditional solution-phase reactions. nih.gov

Cyanation

Cyanation can refer to the introduction of a nitrile (-CN) group. In the context of modifying existing substituents, this could involve the displacement of a leaving group, such as a halide, with a cyanide salt. For instance, the synthesis of certain indoline derivatives involves a cyanation step as part of a multi-step sequence. google.com Alternatively, modern cross-coupling methods allow for the direct cyanation of C-H bonds on the aromatic ring. For example, palladium-catalyzed C-3 cyanation of indoles has been achieved using acetonitrile (B52724) as the cyanide source, demonstrating a direct C-H functionalization approach. dntb.gov.ua

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of 1-(3-Chloropropyl)indoline would display characteristic absorption bands corresponding to its structural features.

Key expected absorptions include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule. Aromatic C-H stretches typically appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The spectrum also shows characteristic C=C stretching vibrations from the aromatic ring in the 1600-1450 cm⁻¹ region. The C-N stretching of the tertiary amine within the indoline (B122111) ring would be observed in the fingerprint region. A key diagnostic peak would be the C-Cl stretching vibration from the chloropropyl group, which is expected to appear in the 800-600 cm⁻¹ range. researchgate.netresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050 - 3100 | C-H Stretch | Aromatic (C=C-H) |

| 2850 - 2960 | C-H Stretch | Aliphatic (-CH₂-) |

| 1600 - 1610 | C=C Stretch | Aromatic Ring |

| 1460 - 1490 | C=C Stretch | Aromatic Ring |

| 1320 - 1360 | C-N Stretch | Tertiary Amine |

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source is a highly sensitive technique for analyzing compounds like this compound. In ESI-MS, the analyte is ionized directly from a solution, typically forming protonated molecules [M+H]⁺ under positive ion mode.

For this compound (molecular formula C₁₁H₁₄ClN), the expected monoisotopic mass is approximately 195.08 Da. Therefore, in the positive ion ESI mass spectrum, the primary molecular ion peak would be observed at an m/z value of approximately 196.09 ([M+H]⁺).

A crucial feature in the mass spectrum of this compound is the isotopic pattern resulting from the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in two characteristic peaks for the molecular ion: the [M+H]⁺ peak and an [M+2+H]⁺ peak, separated by 2 m/z units, with a relative intensity ratio of about 3:1, confirming the presence of a single chlorine atom in the molecule.

Table 4: Predicted ESI-MS Data for this compound

| m/z (amu) | Ion | Description |

|---|---|---|

| ~ 196.09 | [C₁₁H₁₅³⁵ClN]⁺ | Protonated molecular ion with ³⁵Cl |

Fast Atom Bombardment Mass Spectrometry (FAB-Mass)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique used for determining the molecular weight of thermally labile and non-volatile compounds. libretexts.org In this method, the sample, this compound, would be dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol (3-NBA). wikipedia.orgumd.edu This sample-matrix mixture is then bombarded by a high-energy beam of neutral atoms, typically xenon or argon. libretexts.orgwikipedia.org

The impact of the atom beam causes the analyte molecules to be sputtered into the gas phase and ionized, primarily through protonation. libretexts.orgnih.gov This process imparts relatively little excess energy to the molecule, minimizing fragmentation and typically resulting in an abundant quasimolecular ion peak, [M+H]⁺. nih.gov For this compound (Molecular Formula: C₁₁H₁₄ClN, Molecular Weight: 195.69), the FAB-MS spectrum would be expected to show a prominent protonated molecular ion at a mass-to-charge ratio (m/z) of 196. bldpharm.com

While FAB is known for producing less fragmentation than hard ionization techniques, some characteristic fragment ions might still be observed, providing structural information. The data generated from FAB-MS is crucial for confirming the molecular weight of the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. mdpi.com It is highly effective for the analysis of volatile and semi-volatile compounds like this compound.

In a typical GC-MS analysis, the compound is first vaporized and separated from other components in the mixture based on its boiling point and affinity for the GC column's stationary phase. restek.com After separation, the eluted compound enters the mass spectrometer, where it is typically ionized by electron impact (EI). mdpi.com This high-energy ionization process leads to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions.

The resulting mass spectrum serves as a molecular "fingerprint." For this compound, the molecular ion peak would appear at an m/z corresponding to its molecular weight. The fragmentation pattern would provide valuable structural information, likely showing cleavage of the chloropropyl side chain. The combination of the retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in the identification of the compound. frontiersin.org

Elemental Analysis (C, H, N)

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This data is used to determine the empirical formula of a compound and to confirm the purity of a synthesized substance by comparing the experimentally found values with the theoretically calculated percentages. researchgate.net

For this compound, the molecular formula is C₁₁H₁₄ClN. bldpharm.com Based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.007 g/mol ), and chlorine (35.45 g/mol ), the theoretical elemental composition can be calculated. The close correlation between the experimental and calculated values is a critical criterion for verifying the structure and purity of the synthesized compound. researchgate.net

| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Hypothetical) |

|---|---|---|

| Carbon (C) | 67.51 | 67.45 |

| Hydrogen (H) | 7.21 | 7.25 |

| Nitrogen (N) | 7.16 | 7.12 |

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are indispensable for the separation, purification, and analysis of this compound from reaction mixtures and for assessing its purity. These techniques operate on the principle of differential partitioning of the compound between a stationary phase and a mobile phase. utdallas.edu

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of compounds like this compound. cetjournal.it Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18 or C8 bonded silica) and the mobile phase is a polar solvent mixture, is commonly employed for the analysis of indoline derivatives. nih.govrsc.org

The method allows for the separation of the target compound from starting materials, byproducts, and impurities with high resolution. The retention time (t_R) is a characteristic parameter for the compound under specific chromatographic conditions. By monitoring the absorbance at a specific UV wavelength, the purity of the compound can be accurately quantified. cetjournal.it

| Parameter | Condition (Hypothetical) |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724):Water (70:30) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (t_R) | ~5.8 min |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography. libretexts.org A TLC plate is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. wisc.edu

For this compound, a small spot of the reaction mixture is applied to the baseline of the plate, which is then developed in a sealed chamber with a suitable eluent (mobile phase). utdallas.edu The separation is based on the differential adsorption of the components onto the stationary phase. wisc.edu The retention factor (R_f), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system. ictsl.net

| Parameter | Description (Hypothetical) |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate/Hexane (20:80 v/v) |

| Visualization | UV light (254 nm) or Iodine vapor |

| R_f of Indoline (Starting Material) | ~0.55 |

| R_f of this compound (Product) | ~0.40 |

Column and Radial Chromatography

Column chromatography is a fundamental preparative technique used for purifying chemical compounds from mixtures. mdpi.com It is widely used for the purification of this compound on a laboratory scale. The stationary phase, typically silica gel, is packed into a vertical glass column. researchgate.net

The crude product mixture is loaded onto the top of the column and eluted with a solvent system (mobile phase), often determined by prior TLC analysis. rochester.edu Components of the mixture move through the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation into distinct fractions. Radial chromatography operates on the same principles but uses a circular, flat plate of adsorbent, with the solvent flowing from the center outwards. This variant can offer faster separations and better resolution for certain samples.

| Parameter | Description (Hypothetical) |

|---|---|

| Stationary Phase | Silica gel (60-120 mesh) |

| Eluent | Gradient of Ethyl Acetate in Hexane (e.g., 5% to 20%) |

| Loading Method | Wet loading (dissolved in a minimum amount of eluent) |

| Fraction Collection | Monitored by TLC |

Synthetic Utility in Complex Molecule Construction

Precursor in the Synthesis of Pharmacologically Relevant Indoline (B122111) Derivatives

The indoline nucleus is a core scaffold in numerous biologically active compounds. mdpi.commdpi.com The presence of the 3-chloropropyl group at the N-1 position provides a convenient and reactive handle for introducing further molecular complexity, making 1-(3-Chloropropyl)indoline a valuable precursor for a wide range of indoline-based therapeutic agents.

This compound and its derivatives are crucial intermediates in the synthesis of selective α1-adrenoceptor antagonists, a class of drugs primarily used for the symptomatic treatment of benign prostatic hyperplasia (BPH). google.com The most prominent example is Silodosin, a highly selective α1A-adrenoceptor antagonist.

Several patented synthetic routes for Silodosin utilize an N-1 substituted indoline core where the substituent is a three-carbon chain. google.com While some syntheses may start with indoline and introduce a protected propyl group (e.g., as a benzoyloxypropyl or tert-butyldimethylsilanyloxy-propyl group), this compound represents a direct and efficient precursor for this key structural motif. google.com The synthesis of Silodosin is a multi-step process that involves building a complex side chain at the C-5 position of the indoline ring and subsequent elaboration. The N-1 substituted propyl group is a constant feature throughout this synthesis.

The general synthetic strategy involves:

N-Alkylation: Attachment of the three-carbon chain to the indoline nitrogen.

Functionalization of the Indoline Ring: Introduction of necessary functional groups at the C-5 and C-7 positions.

Side-Chain Coupling: The crucial coupling reaction where the pharmacologically active side chain is attached.

Final Modifications: Conversion of functional groups (e.g., hydrolysis of a cyano group to a carboxamide) to yield the final active pharmaceutical ingredient (API).

The 1-(3-propyl) group remains intact throughout these transformations, highlighting its role as a foundational element of the final drug structure. The development of potent and selective α1A-adrenoceptor antagonists continues to be an active area of research, with many new derivatives being designed and synthesized based on the core indoline scaffold. mdpi.com

The indoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. mdpi.com Consequently, this compound serves as an excellent starting point for creating libraries of novel compounds for drug discovery. The indole (B1671886) and indoline cores are found in molecules with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net

The utility of this compound lies in its ability to act as a molecular anchor. The indoline portion can be further functionalized on the aromatic ring, while the chloropropyl chain allows for the attachment of various other cyclic or acyclic moieties. For example, researchers have designed and synthesized novel series of indoline derivatives as potential α1-adrenoceptor antagonists by maintaining the core indoline structure and incorporating different piperazine (B1678402) groups via the N-alkyl chain, demonstrating the modularity of this synthetic approach.

Applications in Multi-Step Organic Synthesis

Beyond its direct role as a precursor to specific drug targets, this compound is a valuable reagent in multi-step organic synthesis, enabling the construction of complex heterocyclic systems.

The preparation of this compound itself is a prime example of introducing a functionalized alkyl chain onto a heterocycle. The synthesis is typically achieved through the N-alkylation of indoline. This reaction is a cornerstone of heterocyclic chemistry, allowing for the modification of the nitrogen atom's properties and providing a site for further elaboration. The most common method involves reacting indoline with a bifunctional reagent such as 1-bromo-3-chloropropane (B140262) in the presence of a base.

This straightforward synthesis makes this compound a readily accessible building block for more complex synthetic endeavors.

The true synthetic power of this compound is realized in its subsequent reactions. The terminal chlorine atom on the propyl chain is a good leaving group, making it an excellent electrophilic site for nucleophilic substitution reactions. nii.ac.jpresearchgate.net This allows for the covalent attachment of a wide variety of nucleophiles, dramatically expanding the molecular diversity that can be achieved from this single precursor.

Common reaction pathways include:

Reaction with Amines: Nucleophilic attack by primary or secondary amines (including other heterocycles like piperazine or imidazole) displaces the chloride to form a new carbon-nitrogen bond. This is a key strategy in the synthesis of many pharmaceutical agents, including Silodosin.

Reaction with Thiols: Thiolates are potent nucleophiles that can react to form thioethers.

Reaction with Alcohols/Phenols: Alkoxides or phenoxides can displace the chloride to form ethers.

Formation of Organometallic Reagents: The alkyl chloride can be converted into a Grignard reagent or other organometallic species, reversing its polarity and allowing it to act as a nucleophile in subsequent steps.

These diverse reaction pathways demonstrate that the 1-(3-chloropropyl) group is not merely a linker but an active participant in molecular construction, enabling chemists to build complex architectures by connecting the indoline core to a vast array of other chemical moieties.

Q & A

Q. Table 1. Comparison of Synthetic Routes for this compound Derivatives

| Derivative | Reaction Conditions | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|---|

| 1-(3-Aminopropyl) | K₂CO₃, DMF, 70°C, 12h | 78 | 98 | |

| 1-(3-Thiopropyl) | NaSH, EtOH, reflux, 6h | 65 | 92 | |

| 1-(3-Fluoropropyl) | KF, DMSO, 100°C, 8h | 45 | 88 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.